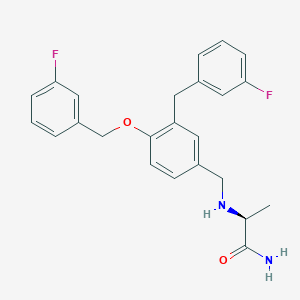

(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide

Description

(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a fluorinated benzyloxy-substituted α-aminoamide compound. Structurally, it features two 3-fluorobenzyl groups attached to a benzylamine core, with an (S)-configured propanamide side chain . Key properties include:

- Molecular Formula: C₂₄H₂₄F₂N₂O₂

- Molecular Weight: 410.46 g/mol

- Purity: >95% (HPLC)

- Melting Point: 160–162°C

- Appearance: White to off-white solid .

This compound is a synthetic intermediate and degradation product of safinamide mesylate, a monoamine oxidase B (MAO-B) inhibitor approved for Parkinson’s disease (PD) treatment . Its synthesis involves multi-step reactions, including nucleophilic substitution and amidation, with challenges in optimizing yield and purity due to steric hindrance from dual fluorobenzyl groups .

Properties

IUPAC Name |

(2S)-2-[[4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-18-8-9-23(30-15-19-5-3-7-22(26)13-19)20(11-18)10-17-4-2-6-21(25)12-17/h2-9,11-13,16,28H,10,14-15H2,1H3,(H2,27,29)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTZZFVIHQNLBC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000370-27-3 | |

| Record name | (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000370273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-((3-(3-FLUOROBENZYL)-4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6L5WLS3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide, also known by its CAS number 1000370-27-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C24H24F2N2O2

- Molecular Weight : 410.46 g/mol

- Purity : Generally >95% (HPLC)

- Melting Point : 160 - 162°C

- Appearance : White to off-white solid

The compound exhibits multiple pharmacological activities, primarily attributed to its structural components, which include fluorobenzyl groups that enhance lipid solubility and potentially improve blood-brain barrier penetration. It acts as a modulator of neurotransmitter systems, particularly influencing glutamate and dopamine pathways. The exact mechanism is still under investigation, but preliminary studies suggest it may function as a monoamine oxidase B (MAO-B) inhibitor and a sodium channel blocker, similar to other compounds in its class like safinamide .

1. Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties. It has shown potential in modulating excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain. This modulation can help mitigate excitotoxicity associated with neurodegenerative diseases .

2. Antitumor Activity

A study highlighted the compound's potential in treating non-small-cell lung carcinoma (NSCLC). Its ability to inhibit tumor cell proliferation was attributed to its action on specific signaling pathways involved in cancer growth . The compound's structural similarity to known anticancer agents suggests it may share similar mechanisms of action.

Case Study 1: Neuroprotection

In a preclinical trial, this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anticancer Efficacy

A separate study focused on the compound's effects on NSCLC cell lines. The results demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis rates. Further analysis revealed alterations in cell cycle progression and downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer therapy .

Research Findings Table

Scientific Research Applications

Neuropharmacological Applications

Research indicates that (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide may have neuroprotective properties. It is structurally related to Safinamide, a drug used in the treatment of Parkinson's disease. The compound's ability to modulate neurotransmitter release and inhibit glutamate release suggests it could play a role in protecting neurons from excitotoxicity, a common issue in neurodegenerative diseases .

Antidepressant Effects

Initial studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. This is attributed to their influence on monoamine neurotransmitters, which are critical in mood regulation. Further exploration into this area could lead to new therapeutic avenues for treating depression .

Synthesis Methodologies

The synthesis of this compound involves several steps, including high-performance liquid chromatography (HPLC). This method not only aids in the purification of the compound but also ensures its quality and consistency for research purposes .

Quality Control in Pharmaceutical Development

As an impurity of Safinamide, monitoring the presence and concentration of this compound during the production of pharmaceutical formulations is crucial. Its presence can impact the efficacy and safety profiles of drugs, necessitating robust analytical techniques for detection and quantification .

Comparison with Similar Compounds

Safinamide Mesylate

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide (BD150732)

Benzoheterocyclic Derivatives (e.g., 5a–5d)

- Examples: (S)-2-((3-(((1H-Benzo[d]imidazol-4-yl)oxy)methyl)benzyl)amino)propanamide

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|---|

| (S)-2-((3-(3-Fluorobenzyl)-4-...† | 410.46 | 3.8<sup>‡</sup> | <0.1 (aqueous) | N/A |

| Safinamide Mesylate | 302.35 | 2.1 | 0.5–1.0 | 20–24 |

| BD150732 | 302.35 | 2.5 | 0.3 | N/A |

| Benzoheterocyclic Derivative (5a) | ~350 | 2.8 | 0.2 | 6–8 |

<sup>*</sup> Predicted using ChemDraw.

<sup>†</sup> Target compound.

<sup>‡</sup> Higher hydrophobicity due to dual fluorobenzyl groups .

Key Observations :

Key Observations :

Q & A

Q. What computational tools predict the compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.